molecular formula C4H4ClNOS B196307 5-Chloro-2-methyl-4-isothiazolin-3-one CAS No. 26172-55-4

5-Chloro-2-methyl-4-isothiazolin-3-one

Cat. No.: B196307
CAS No.: 26172-55-4
M. Wt: 149.60 g/mol
InChI Key: DHNRXBZYEKSXIM-UHFFFAOYSA-N
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Description

Methylchloroisothiazolinone is an organic compound with the chemical formula C4H4ClNOS. It is a member of the isothiazolinone class of heterocycles, which are widely used as biocides. This compound is a white solid that melts near room temperature and is known for its effectiveness against a broad spectrum of microorganisms, including gram-positive and gram-negative bacteria, yeast, and fungi .

Mechanism of Action

Target of Action

5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) primarily targets microorganisms , including bacteria, fungi, and algae . It is used as a biocide in various applications, such as in aircraft fuel systems , due to its potent antimicrobial properties.

Mode of Action

CMIT acts by disrupting the metabolic pathways of the targeted microorganisms. It inhibits their growth and metabolism rapidly, followed by irreversible cell damage that results in loss of viability . CMIT achieves this by breaking the bonds in the proteins of bacteria and algae , effectively killing most aerobic and anaerobic bacteria .

Biochemical Pathways

The biochemical pathways affected by CMIT involve dehydrogenase enzymes . These enzymes play a crucial role in the metabolism of microorganisms. By disrupting these pathways, CMIT inhibits the growth and metabolism of the microorganisms, leading to their death .

Pharmacokinetics

Therefore, its bioavailability and impact on human health are subject to its concentration and the nature of exposure .

Result of Action

The primary result of CMIT’s action is the effective control of microbial growth. It has shown good activity against various microbial isolates . In addition to its biocidal effects, CMIT also exhibits certain levels of corrosion inhibition effects on materials like the 7B04 aluminum alloy, which is commonly used in aircraft fuel systems .

Action Environment

The efficacy and stability of CMIT can be influenced by environmental factors. For instance, in aircraft fuel systems, the presence of liquid water, temperature, suitable pH, and organic matter can facilitate a conducive environment for the proliferation of microorganisms . In such environments, CMIT can effectively control microbial growth and related problems . It’s worth noting that cmit is stable in acidic media .

Safety and Hazards

5-Chloro-2-methyl-4-isothiazolin-3-one can cause allergic reactions in some people . It is toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is very toxic to aquatic life with long-lasting effects .

Future Directions

The potential use of 5-Chloro-2-methyl-4-isothiazolin-3-one as a biocide in aircraft fuel systems is being investigated . The study suggests that CMIT may be a useful biocide in aircraft fuel systems .

Chemical Reactions Analysis

Methylchloroisothiazolinone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The compound’s active sulfur moiety allows it to oxidize thiol-containing residues, effectively killing most aerobic and anaerobic bacteria . Common reagents used in these reactions include sulfur monochloride and various oxidizing agents. The major products formed from these reactions are typically more stable derivatives of the original compound .

Comparison with Similar Compounds

Methylchloroisothiazolinone is often compared with other isothiazolinones, such as methylisothiazolinone, benzisothiazolinone, octylisothiazolinone, and dichlorocthylisothiazolinone . While all these compounds share similar biocidal properties, methylchloroisothiazolinone is unique in its high efficacy and broad-spectrum activity. . This combination enhances its antimicrobial properties and extends its range of applications.

Properties

IUPAC Name

5-chloro-2-methyl-1,2-thiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNOS/c1-6-4(7)2-3(5)8-6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNRXBZYEKSXIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26530-03-0 (hydrochloride)
Record name 5-Chloro-2-methyl-4-isothiazolin-3-one
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DSSTOX Substance ID

DTXSID9034286
Record name 5-Chloro-2-methyl-3(2H)-isothiazolone
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Molecular Weight

149.60 g/mol
Source PubChem
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Physical Description

Liquid
Record name 3(2H)-Isothiazolone, 5-chloro-2-methyl-
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Solubility

Solubility in g/100 mL solvent: water, infinite, In water, 706-751 g/L at 20 °C, Solubility in g/100 mL solvent: ethyl acetate, 4.31; methanol, 4.40, toluene, 4.07; hexane, 0.28, In ethyl acetate, 38.06 g/L at 10 °C
Record name 5-Chloro-2-methyl-4-isothiazolin-3-one
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Density

For a mixture of 5-chloro-2-methyl-3(2H)-isothiazolone and 2-methyl-3(2H)-isothiazolone: Clear light amber liquid; density: 1.256 - 1.296 g/mL at 20-25 °C; viscosity: 11.4 cP at 25.7 °C
Record name 5-Chloro-2-methyl-4-isothiazolin-3-one
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Vapor Pressure

0.018 mm Hg at 25 °C
Record name 5-Chloro-2-methyl-4-isothiazolin-3-one
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Color/Form

Crystals from ligroin (60-90 °C)

CAS No.

26172-55-4
Record name 5-Chloro-2-methyl-4-isothiazolin-3-one
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Record name 5-Chloro-2-methyl-4-isothiazolin-3-one
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Record name Methylchloroisothiazolinone
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Record name 3(2H)-Isothiazolone, 5-chloro-2-methyl-
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Record name 5-chloro-2-methyl-2H-isothiazol-3-one
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Record name METHYLCHLOROISOTHIAZOLINONE
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Record name 5-Chloro-2-methyl-4-isothiazolin-3-one
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Melting Point

54-55 °C
Record name 5-Chloro-2-methyl-4-isothiazolin-3-one
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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